molecular formula C17H30O2 B12700991 Ethyl (Z,Z)-3,7,11-trimethyl-2,4-dodecadienoate CAS No. 57378-84-4

Ethyl (Z,Z)-3,7,11-trimethyl-2,4-dodecadienoate

Cat. No.: B12700991
CAS No.: 57378-84-4
M. Wt: 266.4 g/mol
InChI Key: FYQGBXGJFWXIPP-RNIOIJOCSA-N
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Description

Ethyl (Z,Z)-3,7,11-trimethyl-2,4-dodecadienoate is an organic compound known for its unique structure and properties It is characterized by the presence of two double bonds in the Z configuration, which significantly influences its chemical behavior and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (Z,Z)-3,7,11-trimethyl-2,4-dodecadienoate typically involves the use of specific reagents and conditions to ensure the correct configuration of the double bonds. One common method involves the use of Wittig reactions, where phosphonium ylides react with aldehydes or ketones to form alkenes. The reaction conditions, such as temperature and solvent, are carefully controlled to favor the formation of the Z configuration.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as catalytic hydrogenation or isomerization processes. These methods are designed to produce large quantities of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl (Z,Z)-3,7,11-trimethyl-2,4-dodecadienoate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated compounds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or osmium tetroxide for oxidation, and reducing agents like hydrogen gas or lithium aluminum hydride for reduction. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

Ethyl (Z,Z)-3,7,11-trimethyl-2,4-dodecadienoate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of stereochemistry and reaction mechanisms.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which Ethyl (Z,Z)-3,7,11-trimethyl-2,4-dodecadienoate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Ethyl (Z,Z)-3,7,11-trimethyl-2,4-dodecadienoate can be compared with other similar compounds, such as:

    Ethyl (E,E)-3,7,11-trimethyl-2,4-dodecadienoate: This isomer has the double bonds in the E configuration, leading to different chemical and physical properties.

    Mthis compound: This compound has a methyl ester group instead of an ethyl ester, which can affect its reactivity and applications.

    This compound analogs: These compounds have similar structures but with variations in the alkyl chain or functional groups, leading to different properties and uses.

The uniqueness of this compound lies in its specific configuration and the resulting properties, which make it valuable for various scientific and industrial applications.

Properties

CAS No.

57378-84-4

Molecular Formula

C17H30O2

Molecular Weight

266.4 g/mol

IUPAC Name

ethyl (2Z,4Z)-3,7,11-trimethyldodeca-2,4-dienoate

InChI

InChI=1S/C17H30O2/c1-6-19-17(18)13-16(5)12-8-11-15(4)10-7-9-14(2)3/h8,12-15H,6-7,9-11H2,1-5H3/b12-8-,16-13-

InChI Key

FYQGBXGJFWXIPP-RNIOIJOCSA-N

Isomeric SMILES

CCOC(=O)/C=C(/C)\C=C/CC(C)CCCC(C)C

Canonical SMILES

CCOC(=O)C=C(C)C=CCC(C)CCCC(C)C

Origin of Product

United States

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